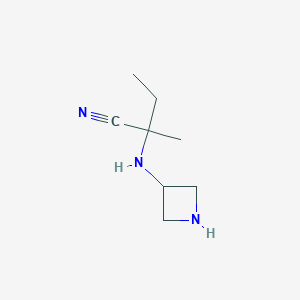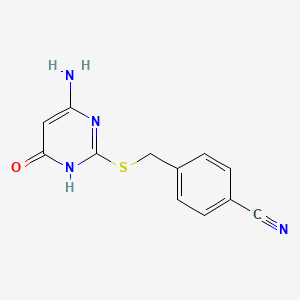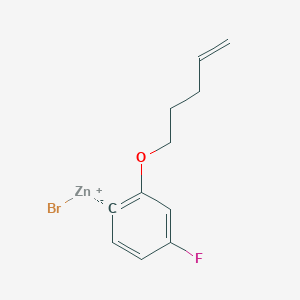
4-Fluoro-2-(4-penten-1-oxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE, 0.25 M in THF: is an organozinc compound used in various organic synthesis reactions. It is a solution of the compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely applied in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE typically involves the reaction of 4-fluoro-2-(4-penten-1-oxy)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then diluted to a 0.25 M concentration in THF for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to dissolve both organic and inorganic compounds.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling process.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials with specific properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates through the formation of carbon-carbon bonds.
Bioconjugation: Applied in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Used in the synthesis of polymers with unique properties.
Fine Chemicals: Employed in the production of fine chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide compound, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLBORONIC ACID: Used in similar cross-coupling reactions but involves different reaction mechanisms.
4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLMAGNESIUM BROMIDE: Another organometallic compound used in Grignard reactions.
Uniqueness: 4-FLUORO-2-(4-PENTEN-1-OXY)PHENYLZINC BROMIDE is unique due to its specific reactivity and stability in THF, making it particularly useful in Suzuki-Miyaura coupling reactions. Its ability to form stable organozinc intermediates allows for efficient and selective synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C11H12BrFOZn |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-pent-4-enoxybenzene-4-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c1-2-3-4-8-13-11-7-5-6-10(12)9-11;;/h2,5-6,9H,1,3-4,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
AGQFWEYLTDLMRV-UHFFFAOYSA-M |
SMILES canonique |
C=CCCCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(spiro[2.3]hexan-4-yl)acetate](/img/structure/B14880292.png)
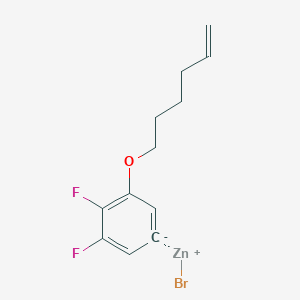
![2-[2-amino-1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B14880296.png)
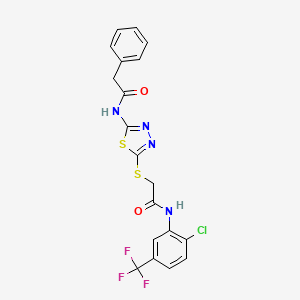
![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
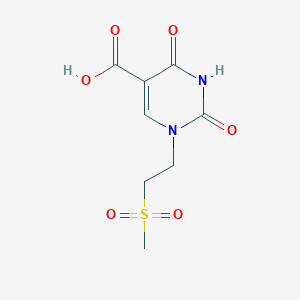
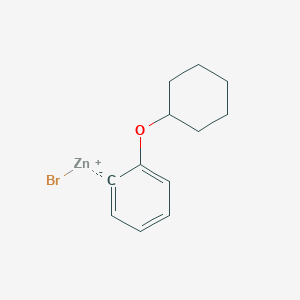

![5-Azaspiro[2.5]oct-7-en-6-one](/img/structure/B14880329.png)
![N-(3-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14880330.png)
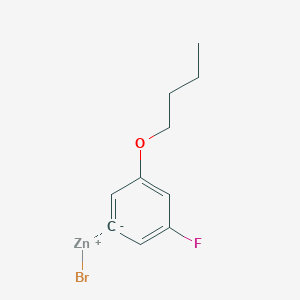
![8-Chloro-2-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14880345.png)
